molecular formula C20H17BrN2O3 B11551028 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B11551028
M. Wt: 413.3 g/mol
InChI Key: UCODHSJQDZWJME-WSDLNYQXSA-N
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Description

2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-bromo-4-methoxyphenol and naphthaldehyde.

    Formation of Intermediate: The first step involves the reaction of 2-bromo-4-methoxyphenol with chloroacetic acid to form 2-(2-bromo-4-methoxyphenoxy)acetic acid.

    Hydrazide Formation: The intermediate is then reacted with hydrazine hydrate to form 2-(2-bromo-4-methoxyphenoxy)acetohydrazide.

    Final Product: The final step involves the condensation of 2-(2-bromo-4-methoxyphenoxy)acetohydrazide with naphthaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Pathways Involved: It may affect signaling pathways related to cell proliferation and apoptosis, making it a candidate for anti-cancer research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-methoxyphenoxy)acetohydrazide
  • 2-(2-Bromo-4-methoxyphenoxy)acetic acid
  • 2-(2-Bromo-4-methoxyphenoxy)acetyl chloride

Uniqueness

2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the naphthyl group enhances its potential interactions with biological targets, distinguishing it from simpler analogs.

Properties

Molecular Formula

C20H17BrN2O3

Molecular Weight

413.3 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C20H17BrN2O3/c1-25-16-9-10-19(18(21)11-16)26-13-20(24)23-22-12-15-7-4-6-14-5-2-3-8-17(14)15/h2-12H,13H2,1H3,(H,23,24)/b22-12+

InChI Key

UCODHSJQDZWJME-WSDLNYQXSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=CC3=CC=CC=C32)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=CC3=CC=CC=C32)Br

Origin of Product

United States

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